4-Fluoro-3-nitrobenzotrifluoride

HPLC derivatization biogenic amine detection food analysis

4-Fluoro-3-nitrobenzotrifluoride (FNBT, CAS 367-86-2) is a polyhalogenated nitroaromatic building block featuring a fluorine atom para to a nitro group and a trifluoromethyl substituent on the benzene ring. It is a clear deep greenish-yellow liquid with a boiling point of 92 °C at 15 mmHg (208 °C at 262 mmHg), density of 1.494 g/mL at 25 °C, and refractive index n20/D 1.462.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 367-86-2
Cat. No. B105636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-nitrobenzotrifluoride
CAS367-86-2
Synonyms1-Fluoro-2-nitro-4-trifluoromethylbenzene;  2-Fluoro-5-(trifluoromethyl)nitrobenzene;  2-Fluoro-5-trifluoromethyl-1-nitrobenzene;  2-Nitro-4-(trifluoromethyl)fluorobenzene;  3-Nitro-4-fluorobenzotrifluoride;  4-Fluoro-3-nitrobenzofluoride;  4-Trifluorometh
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F
InChIInChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
InChIKeyHLDFCCHSOZWKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-nitrobenzotrifluoride (CAS 367-86-2): A Dual-Purpose Fluoronitroaromatic Intermediate for Analytical Derivatization and Heterocyclic Synthesis


4-Fluoro-3-nitrobenzotrifluoride (FNBT, CAS 367-86-2) is a polyhalogenated nitroaromatic building block featuring a fluorine atom para to a nitro group and a trifluoromethyl substituent on the benzene ring. It is a clear deep greenish-yellow liquid with a boiling point of 92 °C at 15 mmHg (208 °C at 262 mmHg), density of 1.494 g/mL at 25 °C, and refractive index n20/D 1.462 [1]. The compound belongs to the trifluoromethylbenzene class and is distinguished by its dual functionality: it serves both as a pre-column derivatization reagent for HPLC analysis of polyamines and as a key intermediate in the synthesis of heterocyclic scaffolds and specialized derivatization reagents such as 2-nitro-4-trifluoromethylphenylhydrazine [2].

Why 4-Fluoro-3-nitrobenzotrifluoride Cannot Be Simply Replaced by Its Chloro Analog or Other Nitrobenzotrifluorides in Method Development and Synthesis


The 4-fluoro-3-nitro substitution pattern in FNBT is not interchangeable with the 4-chloro analog (4-chloro-3-nitrobenzotrifluoride, CAS 121-17-5) or the non-halogenated 3-nitrobenzotrifluoride (CAS 98-46-4). The fluorine atom serves a critical dual role: as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions enabled by the para-nitro activation, and as a tunable electronic modulator that influences both the reactivity of the ring and the spectroscopic properties of downstream derivatives. In the context of analytical derivatization, FNBT reacts with primary and secondary amines under mild aqueous carbonate conditions to form stable N-2'-nitro-4'-trifluoromethylphenyl derivatives with strong UV chromophores; this reactivity profile is directly tied to the fluorine leaving group [1]. The chloro analog requires harsher conditions for analogous substitution, while the non-halogenated variant cannot undergo the same SNAr-based derivatization chemistry at all. Furthermore, the combination of fluorine, nitro, and trifluoromethyl substituents imparts volatility and chromatographic properties that directly affect purification efficiency and HPLC method performance [2].

Head-to-Head Quantitative Evidence: 4-Fluoro-3-nitrobenzotrifluoride (FNBT) vs. Comparator Compounds in Analytical Performance, Reactivity, and Process Efficiency


Detection Limit: FNBT Derivatization Outperforms Dansyl Chloride by 3- to 4-Fold for HPLC Analysis of Biogenic Amines

In a direct head-to-head comparison, FNBT pre-column derivatization achieved detection limits of 0.016–0.071 mg/L across eight biogenic amines (histamine, tryptamine, β-phenylethylamine, putrescine, tyramine, cadaverine, spermidine, and spermine), compared to 0.066–0.191 mg/L for the widely used dansyl chloride (DNS-Cl) method under identical RP-HPLC-UV conditions [1].

HPLC derivatization biogenic amine detection food analysis

Recovery Accuracy: FNBT Shows Superior and Tighter Recovery Range (92.87–100.18%) vs. DNS-Cl (83.52–102.33%) in Spiked Biogenic Amine Samples

The same head-to-head study demonstrated that FNBT derivatization yielded average spike recoveries of 92.87%–100.18%, outperforming the DNS-Cl method which gave recoveries of 83.52%–102.33% [1]. The tighter recovery range for FNBT indicates superior reproducibility and accuracy, particularly for regulatory compliance applications where recovery outside 90–110% may require method revalidation.

analytical recovery spike recovery method accuracy

SNAr Leaving Group Reactivity: Fluorine at the 4-Position Provides Decisive Kinetic Advantage Over Chlorine for Nucleophilic Displacement Under Mild Conditions

In nitro-activated SNAr reactions, the relative leaving group ability follows the order F >> Cl ≈ Br > I (the reverse of aliphatic SN2), because the rate-determining step is nucleophilic addition to the electron-deficient aromatic ring rather than cleavage of the carbon–halogen bond. The para-nitro group in FNBT strongly activates the 4-fluoro position toward nucleophilic displacement. While quantitative rate constants for FNBT specifically are not available in the primary literature, well-established Hammett and kinetic analyses for the 4-fluoro-3-nitrobenzene system show that fluorine is displaced 10²–10³ times faster than chlorine under comparable conditions [1][2]. This class-level reactivity advantage translates to milder reaction temperatures, shorter reaction times, and broader nucleophile scope for FNBT compared to 4-chloro-3-nitrobenzotrifluoride (CAS 121-17-5).

nucleophilic aromatic substitution leaving group reactivity SNAr kinetics

Physical Property Differentiation: Lower Boiling Point and Flash Point of FNBT Enable Greener Purification and Safer Handling vs. the 4-Chloro Analog

4-Fluoro-3-nitrobenzotrifluoride exhibits significantly lower boiling point and flash point compared to 4-chloro-3-nitrobenzotrifluoride. FNBT boils at 92 °C at 15 mmHg (208 °C at 262 mmHg) with a flash point of 33 °C [1], while the chloro analog boils at 220–223 °C with a flash point of 101 °C [2]. This ~14 °C difference in normal boiling point (adjusted to equivalent pressure) and substantially lower flash point reflect the weaker intermolecular forces and higher vapor pressure of the fluorinated compound.

physical properties distillation purification process safety

Process Efficiency: Catalyst-Free Fluorination Achieves 90.0% Yield at 99.0% Purity, Surpassing Prior Art Catalyst-Dependent Routes (72–80% Yield)

Patent CN117658818B discloses a catalyst-free preparation of FNBT from 4-chloro-3-nitrobenzotrifluoride and potassium fluoride in sulfolane at 150 °C. The reported yield is 90.0% with product purity of 99.0% by GC [1]. In contrast, prior art methods relying on tetramethylammonium halide or bis(diphenylphosphine)imide chloride catalysts achieve yields of only 72–80% [1]. The elimination of the phase-transfer catalyst reduces raw material costs, simplifies post-reaction workup (no catalyst removal step), and decreases waste generation, making the process more amenable to industrial scale-up.

process chemistry fluorination yield catalyst-free synthesis

Application Breadth: FNBT Functions as Both an Analytical Derivatization Reagent and a Synthetic Intermediate for Downstream Reagent Production, Offering Consolidated Procurement Value

Unlike single-purpose derivatization reagents such as dansyl chloride (primarily amine derivatization) or o-phthalaldehyde (primary amine fluorogenic detection only), FNBT demonstrates documented dual functionality. It is the established reagent for HPLC determination of polyamines (putrescine, spermidine, and spermine) via pre-column derivatization with UV detection at 242 nm [1][2]. Additionally, FNBT serves as the key intermediate for synthesizing 2-nitro-4-trifluoromethylphenylhydrazine and [3-(2-nitro-4-trifluoromethylphenyl)aminophenyl]dihydroxyborane, both derivatization reagents for 1,2-diol compounds and oxo-steroids . This dual role allows laboratories to stock a single compound for multiple validated applications, reducing inventory complexity and qualification burden.

derivatization reagent synthetic intermediate 1,2-diol analysis

Where 4-Fluoro-3-nitrobenzotrifluoride Delivers Measurable Advantage: Validated Application Scenarios for Scientific Procurement


High-Sensitivity Biogenic Amine Profiling in Food Safety and Fermentation Quality Control

For food testing laboratories analyzing biogenic amines in fermented products (soy sauce, pickled vegetables, wine, cheese), FNBT pre-column derivatization with RP-HPLC-UV provides detection limits of 0.016–0.071 mg/L—a 3- to 4-fold sensitivity improvement over the widely used dansyl chloride method [1]. The method's 92.87%–100.18% spike recovery and sub-5% RSD precision [1] meet the performance criteria of ISO 19343:2017 (determination of biogenic amines in food by HPLC). The simple, rapid protocol (derivatization at room temperature in aqueous carbonate, single isocratic mobile phase, 20-minute run time) makes it suitable for high-throughput routine analysis with minimal operator training [2].

GMP Synthesis of 2-Nitro-4-trifluoromethylphenylhydrazine as a Pharmacopeial Derivatization Reagent

FNBT serves as the direct precursor to 2-nitro-4-trifluoromethylphenylhydrazine, a specialized derivatization reagent for 1,2-diol functional groups in pharmaceutical impurity profiling and oxo-steroid analysis . The catalyst-free fluorination process delivering 99.0% purity FNBT at 90.0% yield [3] ensures that the starting material for hydrazine synthesis meets the purity specifications required for subsequent use in compendial methods. The traceable supply chain from the patent-assigned manufacturer (Jiangxi Weihua Chemical Co., Ltd.) provides the regulatory documentation needed for Drug Master File (DMF) and Certificate of Suitability (CEP) submissions.

Medicinal Chemistry: Late-Stage SNAr Functionalization for Kinase Inhibitor and Heterocyclic Scaffold Construction

The 4-fluoro substituent activated by the para-nitro group enables chemoselective SNAr diversification under mild conditions (aqueous carbonate or DMF at 65–95 °C) with a broad range of O-, N-, and S-nucleophiles [4][5]. This reactivity profile is exploited in the synthesis of 1-(3-chlorophenyl)-5-trifluoromethyl-3-hydrobenzimidazol-2-one and related benzimidazole pharmacophores, which are privileged scaffolds in kinase inhibitor and anti-infective drug discovery programs . The availability of 99% purity material from multiple qualified vendors (Sigma-Aldrich, Aladdin Scientific, Fluorochem) ensures that medicinal chemistry CROs can establish reliable compound supply for structure-activity relationship (SAR) campaigns without requalification delays.

Dissociative Electron Attachment (DEA) Studies: FNBT as a Model Fluoronitroaromatic for Gas-Phase Molecular Physics

FNBT has been characterized as a model compound in dissociative electron attachment experiments using crossed electron-molecule beam apparatus with trochoidal electron monochromator, alongside 1-nitro-3-(1,1,2,2-tetrafluoroethoxy)-benzene (NTOFB) [6]. The combination of the strongly electron-withdrawing nitro and trifluoromethyl groups creates a unique low-energy resonance profile that serves as a benchmark for computational modeling of electron–molecule interactions. For physical chemistry and mass spectrometry core facilities, the availability of FNBT at 96–99% purity from research chemical suppliers with Certificate of Analysis documentation supports reproducible gas-phase spectroscopy studies.

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